molecular formula C10H12O4 B1363612 Methyl 2,5-dimethoxybenzoate CAS No. 2150-40-5

Methyl 2,5-dimethoxybenzoate

Cat. No. B1363612
CAS RN: 2150-40-5
M. Wt: 196.2 g/mol
InChI Key: AKAPOSLZQKGWGT-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethoxybenzoate is an organic compound . It is a white to beige powder or granules . It is used as a starting reagent in the synthesis of 5,7-dimethoxy-4-methylphthalide, a key intermediate in the synthesis of mycophenolic acid and its analogues .


Synthesis Analysis

Methyl 2,5-dimethoxybenzoate is provided to early discovery researchers as part of a collection of rare and unique chemicals . It has been used in the preparation of methyl (E)-3,5-dimethoxy-2- { [2- (4-methoxybenzoyl)hydrazin-1-ylidene]methyl}-benzoate .


Molecular Structure Analysis

The molecular formula of Methyl 2,5-dimethoxybenzoate is C10H12O4 . Its molecular weight is 196.20 g/mol . The InChI is InChI=1S/C10H12O4/c1-12-7-4-5-9 (13-2)8 (6-7)10 (11)14-3/h4-6H,1-3H3 . The canonical SMILES is COC1=CC (=C (C=C1)OC)C (=O)OC .


Physical And Chemical Properties Analysis

Methyl 2,5-dimethoxybenzoate has a molecular weight of 196.20 g/mol . It has a XLogP3 of 2 , indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 4 rotatable bonds . Its exact mass and monoisotopic mass are 196.07355886 g/mol . Its topological polar surface area is 44.8 Ų . It has 14 heavy atoms .

Scientific Research Applications

Synthesis and Chemical Applications

Methyl 2,5-dimethoxybenzoate has been explored in various chemical synthesis processes. A significant study by Kucerovy et al. (1997) discusses its application in the synthesis of a new chemical entity designed for treating hyperproliferative disorders, inflammatory disorders, and cancer. The process involved condensation and hydrogenation steps starting from commercially available compounds, yielding a product with high purity (A. Kucerovy, Tangqing Li, K. Prasad, and Oljan Repič, T. Blacklock, 1997).

Crystallographic and Structural Analysis

In the field of crystallography, research by Barich et al. (2004) on dimethoxybenzoic acids, including 2,5-dimethoxybenzoic acid, revealed nearly planar structures with unique intramolecular hydrogen bonding. This understanding is crucial for applications in material science and pharmaceuticals (D. H. Barich, M. Zell, D. Powell, E. Munson, 2004).

Antifungal Applications

Lattanzio et al. (1996) investigated the antifungal properties of 2,5-dimethoxybenzoic acid, demonstrating its effectiveness against postharvest decay pathogens in strawberries. The study indicates potential for agricultural applications, particularly in preserving fruit quality post-harvest (V. Lattanzio, D. D. Venere, Vito Linsalata, G. Lima, A. Ippolito, M. Salerno, 1996).

Polymer and Material Science

In material science, the work of Hemvichian et al. (2005) on polybenzoxazine model oligomers involving methyl-substituted compounds like 3,5-dimethoxybenzoate contributed to understanding the decomposition mechanisms in polybenzoxazines, which is vital for developing new materials (K. Hemvichian, Ho-Dong Kim, H. Ishida, 2005).

Antifeedant Properties in Pest Control

Research by Unelius et al. (2006) explored the structure-activity relationships of benzoic acid derivatives, including dimethoxybenzoates, as antifeedants for the pine weevil. They identified methyl 2,5-dimethoxybenzoate as a potential antifeedant, which could be used for protecting conifer seedlings in forestry (C. R. Unelius, G. Nordlander, H. Nordenhem, C. Hellqvist, S. Legrand, A. Borg-Karlson, 2006).

Herbicide Development

Liepa et al. (1992) conducted a study on the synthesis of bicyclic herbicide precursors using methyl 3,5-dimethoxybenzoate. Their findings contribute to the development of new herbicides, showcasing the potential agricultural applications of this compound (A. Liepa, J. Wilkie, D. Winkler, K. Winzenberg, 1992).

Safety And Hazards

Methyl 2,5-dimethoxybenzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition .

properties

IUPAC Name

methyl 2,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-7-4-5-9(13-2)8(6-7)10(11)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAPOSLZQKGWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374935
Record name methyl 2,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dimethoxybenzoate

CAS RN

2150-40-5
Record name Benzoic acid, 2,5-dimethoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2,5-DIMETHOXYBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
PW Raynolds, MJ Manning, JS Swenton - Tetrahedron Letters, 1977 - Elsevier
No. 28 2385 acidification and esterification. The bisketal 2 was readily obtained from anodic oxidation of methyl 2. 5-dimethoxybenzoate(90s yield,> 90$ purity). For application of this …
Number of citations: 19 www.sciencedirect.com
LS Erre, G Micera, F Cariati - Polyhedron, 1987 - Elsevier
Cu(II) complexes of 2-methoxybenzoic acid (MBH), 2,x-dimethoxybenzoic acids (2,x-DMBH; x = 3, 4, 5 and 6) and 3,y-dimethoxybenzoic acids (3,y-DMBH; y = 4 and 5) have been …
Number of citations: 22 www.sciencedirect.com
ES Nakamura, F Kurosaki, M Arisawa, T Mukainaka… - Cancer Letters, 2002 - Elsevier
The anti-tumor promoting effects of fruits of Caesalpinia ferrea Mart. (Leguminosae) were tested by the in vitro Epstein–Barr virus early antigen (EBV-EA) activation assay, and its active …
Number of citations: 97 www.sciencedirect.com
CW Rees, DE West - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
1-Amino-4,7-dimethoxybenzotriazole is prepared in six steps from 2,5-dimethoxybenzamide. Demethylation of the former with boron tribromide, followed by oxidation with silver oxide …
Number of citations: 15 pubs.rsc.org
A Aitha, S Yennam, M Behera, JS Anireddy - Tetrahedron Letters, 2016 - Elsevier
A series of novel diaziridinyl quinone thiadiazole hybrids (9a–9j) were synthesized starting from 2-hydroxy-5-methoxybenzoic acid 1 in a 7 step synthetic sequence. The key step in the …
Number of citations: 15 www.sciencedirect.com
A Moreno, MV Gomez, E Vazquez, A de la Hoz… - Synlett, 2004 - thieme-connect.com
The use of silica-supported Lewis acids as catalysts under microwave irradiation promotes regiospecific opening of the 7-oxa bridge of Diels-Alder cycloadducts of furan derivatives and …
Number of citations: 13 www.thieme-connect.com
JS Swenton, DK Jackson, MJ Manning… - Journal of the …, 1978 - ACS Publications
Anodic oxidation of 2-bromo-1, 4-dimethoxybenzene (6b) in 1-2% methanolic potassium hydroxide affords 1-bromo-3, 3, 6, 6-tetramethoxycyclohexa-l, 4-diene (8) in 70-80% yield. This …
Number of citations: 56 pubs.acs.org
K Sunnerheim, A Nordqvist, G Nordlander… - Journal of agricultural …, 2007 - ACS Publications
Antifeedant activity of mainly phenylpropanoic, cinnamic, and benzoic acids esters was tested on the pine weevil, Hylobius abietis (L.). Of 105 compounds screened for activity, 9 …
Number of citations: 25 pubs.acs.org
F Mazzini, E Alpi, P Salvadori… - European Journal of …, 2003 - Wiley Online Library
Trideuterated tocopherols were needed to be used as internal standards for our study about simultaneous quantitative determination of tocopherols in foodstuffs by mass spectrometry. …
SJ Barlow - 1989 - search.proquest.com
Chapter One introduces the work, and explains what has been learned from previous work on the nucleophilic substitution of chlorine in 2-acyl-3-chloro-1, 4-benzoquinones by …
Number of citations: 0 search.proquest.com

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